N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a structurally complex benzothiazole derivative featuring a chloro-substituted benzothiazole core, a dimethylamino-functionalized benzamide group, and a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. Benzothiazoles are well-documented in medicinal chemistry for their anticancer, antimicrobial, and kinase-inhibitory properties, often attributed to their ability to intercalate DNA or modulate enzyme activity .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4OS.ClH/c1-24(2)12-5-13-26(20(27)15-6-9-17(10-7-15)25(3)4)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,5,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXMWXRZFLWJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide hydrochloride typically involves multiple steps. One common method starts with the chlorination of 1,3-benzothiazole to introduce the chlorine atom at the 6-position. This is followed by the formation of the benzamide moiety through an amide coupling reaction. The dimethylamino groups are then introduced via nucleophilic substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Structure : Features a 3-methylbenzamide core with an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
- Synthesis: Produced via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
- Applications : Primarily used in metal-catalyzed C–H bond functionalization reactions due to its directing group, unlike the target compound, which lacks this moiety.
- Key Differences: Absence of benzothiazole and dimethylamino side chains.
Hydroxamic Acids ()
- Examples : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) and related derivatives.
- Structure : Contain hydroxamic acid (-CONHOH) groups and chlorophenyl substituents.
- Applications : Demonstrated antioxidant activity via DPPH and β-carotene assays .
- Key Differences: Hydroxamic acids act as metal chelators, contrasting with the target compound’s benzothiazole and tertiary amine groups. Antioxidant mechanisms vs.
N-[3-(Dimethylamino)Propyl]-4-(4-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-Yl)Benzenecarboxamide ()
- Structure: Shares the dimethylaminopropyl side chain and benzamide core but replaces benzothiazole with a trifluoromethylphenyl-thiazole group.
- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the target compound’s chloro-benzothiazole may improve DNA interaction or target binding.
- Applications : Marketed as a research chemical, suggesting exploratory use in drug discovery .
Comparative Data Table
Research Implications and Gaps
- Further studies on kinase inhibition or cytotoxicity assays are warranted.
- Synthesis Routes : Likely involves amide coupling analogous to , followed by salt formation. Optimization for yield and purity should be explored.
- Comparative Limitations : and compounds differ functionally (antioxidant vs. catalytic vs. structural stability), highlighting the need for target-specific assays to validate the hypothesized bioactivity of the benzothiazole derivative.
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its potential anti-cancer and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H22ClN3OS
- Molecular Weight : 373.91 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound features a benzothiazole moiety, which is known for its bioactivity, particularly in cancer treatment. The presence of dimethylamino groups enhances its solubility and biological activity.
Anti-Cancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anti-cancer activity. For instance, a related compound was shown to inhibit the proliferation of various human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involves:
- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in a dose-dependent manner.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis rates in cancer cells.
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Table: Summary of Anti-Cancer Activity
| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |
|---|---|---|---|
| A431 | 2.5 | Yes | G0/G1 |
| A549 | 3.0 | Yes | G0/G1 |
| H1299 | 4.0 | Yes | G0/G1 |
Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production. Studies have shown that it significantly decreases levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
The biological activity is attributed to the compound's ability to inhibit key signaling pathways involved in cancer progression and inflammation:
- AKT and ERK Pathways : Western blot analyses indicate that the compound suppresses these pathways, which are critical for cell survival and proliferation.
Case Studies
-
Study on Human Cancer Cell Lines :
- A study evaluated the effects of the compound on A431 and A549 cells using MTT assays. Results indicated a notable reduction in cell viability at concentrations ranging from 1 to 10 µM.
- Flow cytometry confirmed an increase in early apoptotic cells after treatment.
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Inflammatory Response Assessment :
- In RAW264.7 macrophages, the compound reduced TNF-α production by approximately 50% at a concentration of 5 µM, as measured by ELISA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
